molecular formula C21H23N5O3 B4308718 ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE

ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE

Cat. No.: B4308718
M. Wt: 393.4 g/mol
InChI Key: FUVMXKCATXAUAX-UHFFFAOYSA-N
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Description

Ethyl N-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}phenylalaninate is a complex organic compound that features a tetrazole ring, a phenylalanine derivative, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation: The tetrazole derivative is then acylated with an acyl chloride derivative of phenylalanine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}phenylalaninate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural properties make it suitable for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study enzyme interactions and protein binding due to its phenylalanine moiety.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to enzyme active sites or receptor proteins. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl N-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]acetyl}phenylalaninate
  • Ethyl N-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}phenylalaninate
  • Ethyl N-{[5-(4-nitrophenyl)-2H-tetrazol-2-yl]acetyl}phenylalaninate

Uniqueness

Ethyl N-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}phenylalaninate is unique due to the presence of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This subtle difference can lead to variations in biological activity and chemical behavior compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[2-[5-(4-methylphenyl)tetrazol-2-yl]acetyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-3-29-21(28)18(13-16-7-5-4-6-8-16)22-19(27)14-26-24-20(23-25-26)17-11-9-15(2)10-12-17/h4-12,18H,3,13-14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVMXKCATXAUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE
Reactant of Route 3
Reactant of Route 3
ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE
Reactant of Route 4
Reactant of Route 4
ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE
Reactant of Route 5
Reactant of Route 5
ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE
Reactant of Route 6
Reactant of Route 6
ETHYL 2-({2-[5-(4-METHYLPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ACETYL}AMINO)-3-PHENYLPROPANOATE

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